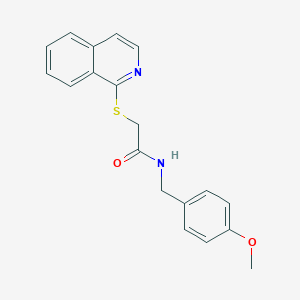
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate is a chemical compound that is commonly referred to as APMEB. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of APMEB is not fully understood. However, it is believed that its therapeutic properties are due to its ability to modulate various signaling pathways in the body. APMEB has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
APMEB has been shown to have several biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. APMEB has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, APMEB has been found to induce apoptosis in cancer cells, thereby inhibiting cancer cell growth and progression.
实验室实验的优点和局限性
One advantage of using APMEB in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using APMEB is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
未来方向
There are several future directions for the study of APMEB. One area of research is the development of APMEB-based therapies for the treatment of inflammatory disorders, neurodegenerative diseases, and cancer. Another area of research is the elucidation of the mechanism of action of APMEB, which could lead to the development of more targeted therapies. Finally, the synthesis of novel APMEB derivatives could lead to the discovery of compounds with improved therapeutic properties.
合成方法
The synthesis of APMEB involves the reaction of 2-aminophenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to produce APMEB. The purity of the compound can be improved through recrystallization.
科学研究应用
APMEB has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. APMEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
(2-acetamidophenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H19NO5/c1-13(20)19-16-5-3-4-6-17(16)24-18(21)14-7-9-15(10-8-14)23-12-11-22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
InChI 键 |
WASOSJVGCKIYNG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
规范 SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)